molecular formula C14H12N2O5 B8465748 4-Methoxy-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione

4-Methoxy-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione

Cat. No. B8465748
M. Wt: 288.25 g/mol
InChI Key: DDVOBHQWUUJMEN-UHFFFAOYSA-N
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Patent
US07820697B2

Procedure details

4-Methoxy-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione was prepared by the procedure of Example 1 from 3-methoxyphthalic anhydride (1.0 g, 5.6 mmol) {Rao. A. V. R. et al, Indian J. Chem. 1981, 20 (B), 248}, 3-aminopiperidine-2,6-dione hydrogen chloride (0.92 g, 5.6 mmol) and sodium acetate (0.48 g, 6.0 mmol) in acetic acid (20 mL). The product was a white solid (0.44 g, 27% yield), mp, 281.5-282.5° C.; 1H NMR (DMSO-d6) δ 2.00-2.08 (m, 1H, CHH), 2.56-2.62 (m, 2H, CH2), 2.82-2.91 (m, 1H, CHH), 3.97 (s, 3H, CH3), 5.08 (dd, J=5.3, 12.8 Hz, 1H, NCH), 7.46 (d, J=7.2 Hz, 1H, Ar), 7.52 (d, J=8.5 Hz, 1H, Ar), 7.84 (d, J=7.8 Hz, 1H, Ar), 11.10 (br s, 1H, NH); 13C NMR (DMSO-d6) δ 21.97, 30.92, 48.73, 56.33, 115.24, 116.11, 119.01, 133.19, 137.15, 156.49, 165.37, 166.84, 169.94, 172.79; Anal Calcd for C14H12N2O5: C, 58.33; H, 4.20; N, 9.72. Found: C, 58.23; H, 3.90; N, 9.53.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Quantity
0.48 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]2[C:6]([O:8][C:9](=[O:10])[C:4]=12)=O.Cl.[NH2:15][CH:16]1[CH2:21][CH2:20][C:19](=[O:22])[NH:18][C:17]1=[O:23].C([O-])(=O)C.[Na+]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]2[C:4]=1[C:9](=[O:10])[N:15]([CH:16]1[CH2:21][CH2:20][C:19](=[O:22])[NH:18][C:17]1=[O:23])[C:6]2=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C2C(C(=O)OC2=O)=CC=C1
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.92 g
Type
reactant
Smiles
Cl.NC1C(NC(CC1)=O)=O
Step Four
Name
Quantity
0.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(N(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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